An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-2-Benzyl-3-hydroxypropanoic Acid
An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-2-Benzyl-3-hydroxypropanoic Acid
Introduction
(R)-2-Benzyl-3-hydroxypropanoic acid is a valuable chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Possessing a unique trifunctional structure—a stereodefined center, a carboxylic acid, and a primary alcohol—this molecule serves as a versatile precursor for the stereoselective synthesis of complex bioactive molecules. Its structural rigidity and available functional handles make it particularly crucial in the development of enzyme inhibitors, where precise three-dimensional orientation is paramount for efficacy.
This guide provides an in-depth exploration of the chemical properties, stereoselective synthesis, reactivity, and applications of (R)-2-Benzyl-3-hydroxypropanoic acid. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics in their synthetic endeavors. The methodologies described herein are grounded in established chemical principles, providing a framework for predictable and reproducible outcomes.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chiral building block are critical for its effective use in synthesis, dictating solubility, reactivity, and purification strategies.
Physicochemical Data
The key physical and chemical properties of (R)-2-Benzyl-3-hydroxypropanoic acid are summarized below. These values are essential for reaction planning, solvent selection, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| CAS Number | 123802-80-2 | ChemicalBook[2] |
| Appearance | Solid (Typical) | General Knowledge |
| Melting Point | 126-127 °C | JOCPR |
| Boiling Point | 352.5 °C (Predicted) | General Knowledge |
| InChIKey | RDUHFHDKXQBHMH-SECBINFHSA-N | PubChem[3] |
Spectroscopic Characterization
Rationale for Predicted Shifts:
-
¹H NMR: The proton at the chiral center (C2) is expected to be a multiplet due to coupling with both the benzylic (C4) and hydroxymethyl (C3) protons. The diastereotopic protons of the CH₂OH group will likely appear as distinct multiplets. The aromatic protons of the benzyl group will reside in their characteristic region (~7.2-7.4 ppm). The acidic proton of the carboxyl group often presents as a broad singlet at a high chemical shift.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 179-180 ppm. The carbons of the phenyl ring will be found between 126-139 ppm. The chiral center (C2), the hydroxymethyl carbon (C3), and the benzylic carbon (C4) will have distinct shifts in the aliphatic region.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0-12.0 | br s | 1H | H OOC- |
| 7.19-7.31 | m | 5H | -C₆H ₅ |
| ~4.00 | m | 1H | HO-CH ₂- |
| ~3.85 | m | 1H | HO-CH ₂- |
| 3.00-3.10 | m | 1H | -CH (COOH)- |
| 2.75-2.95 | m | 2H | -CH ₂-Ph |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~179.5 | -C OOH |
| ~138.9 | Ar-C (quaternary) |
| ~128.9 | Ar-C H |
| ~128.5 | Ar-C H |
| ~126.6 | Ar-C H |
| ~68.0 | HO-C H₂- |
| ~54.1 | -C H(COOH)- |
| ~35.1 | -C H₂-Ph |
Note: These are predicted values based on the analysis of similar compounds, such as 2-Benzyl-3-hydroxybutanoic acid. Actual experimental values may vary.
Stereoselective Synthesis: A Chemoenzymatic Approach
Achieving high enantiomeric purity is the most critical aspect of synthesizing chiral building blocks. While classical methods like asymmetric hydrogenation of β-keto esters are effective, chemoenzymatic strategies offer exceptional selectivity under mild conditions, representing a green and efficient alternative.[4][5][6]
A validated two-enzyme cascade reaction provides a highly selective route to (R)-2-Benzyl-3-hydroxypropanoic acid starting from the readily available L-phenylalanine.[7]
Synthesis Workflow Diagram
Caption: Chemoenzymatic cascade for (R)-2-Benzyl-3-hydroxypropanoic acid synthesis.
Experimental Protocol: Chemoenzymatic Synthesis
This protocol is adapted from a published chemoenzymatic method.[7] The system's self-validation lies in the high selectivity of the enzymes, which ensures the desired stereochemical outcome.
Materials:
-
L-Phenylalanine
-
Formaldehyde solution (13.4 M)
-
Lyophilized E. coli cells expressing PmaLAAD (L-amino acid deaminase)
-
Lyophilized E. coli cells expressing KPHMT I212A (carboligase variant)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend lyophilized PmaLAAD cells (e.g., 500 mg) and lyophilized KPHMT I212A cells (e.g., 100 mg) in a buffered aqueous solution.
-
Substrate Addition: Add L-phenylalanine (1.0 eq., e.g., 0.5 mmol) to the enzyme suspension.
-
Aldol Reaction: Add an excess of formaldehyde solution (e.g., 15 eq., 7.5 mmol). Stir the mixture at a controlled temperature (e.g., 30 °C) for 24 hours. The reaction progress can be monitored by HPLC to confirm the consumption of the starting amino acid.
-
Reduction: After the cascade reaction is complete, cool the mixture in an ice bath. Carefully add sodium borohydride (NaBH₄) portion-wise to reduce the intermediate keto-acid.
-
Work-up: Once the reduction is complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid can be further purified by column chromatography or recrystallization to yield (R)-2-Benzyl-3-hydroxypropanoic acid with high enantiomeric excess (>90% ee).[7]
Chemical Reactivity and Derivatization
The synthetic utility of (R)-2-Benzyl-3-hydroxypropanoic acid stems from the orthogonal reactivity of its carboxylic acid and primary hydroxyl groups. This allows for selective modification, a crucial feature in multi-step synthesis.
Caption: Key reactivity sites of (R)-2-Benzyl-3-hydroxypropanoic acid.
Amide Bond Formation: A Gateway to Bioactive Molecules
A primary application of this building block is in the synthesis of peptide-like molecules, such as renin inhibitors, where it serves as a key N-terminal fragment. The carboxylic acid is activated and coupled with an amine to form a stable amide bond.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This is a representative protocol for coupling the title compound with a generic primary amine, based on standard peptide coupling procedures.[8][9][10] The self-validating nature of this protocol relies on the in-situ formation of a highly reactive HOBt-ester, which minimizes side reactions and racemization.
Materials:
-
(R)-2-Benzyl-3-hydroxypropanoic acid (1.0 eq.)
-
Primary amine (e.g., Benzylamine, 1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Activation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (R)-2-Benzyl-3-hydroxypropanoic acid (1.0 eq.) in anhydrous DMF.
-
Coupling Agents: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the activated HOBt-ester intermediate.
-
Base and Amine Addition: Add DIPEA (2.0 eq.) to the reaction mixture, followed by the slow addition of the amine (1.1 eq.).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting acid by Thin-Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) and brine (1x). This removes unreacted acid, HOBt, and other water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Development: Renin Inhibitors
(R)-2-Benzyl-3-hydroxypropanoic acid is a documented precursor in the synthesis of potent renin inhibitors, a class of drugs used to treat hypertension.[7] Its structure is incorporated to interact with specific pockets in the active site of the renin enzyme. The benzyl group often occupies a hydrophobic pocket, while the stereocenter ensures the correct orientation of other pharmacophoric elements for optimal binding.
Handling, Storage, and Safety
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation.
-
Safety: Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Conclusion
(R)-2-Benzyl-3-hydroxypropanoic acid stands out as a highly functionalized and stereochemically defined building block. Its value is underscored by the efficiency of modern chemoenzymatic synthetic routes that deliver it in high enantiopurity. The molecule's dual reactivity at the carboxyl and hydroxyl termini provides synthetic chemists with a versatile platform for constructing complex molecular architectures, most notably demonstrated in the field of renin inhibitors. The protocols and data presented in this guide offer a robust foundation for researchers to confidently incorporate this valuable synthon into their drug discovery and development programs.
References
-
Mutti, F. G., Knaus, T., et al. (2020). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Angewandte Chemie International Edition, 59(31), 12844-12853. [Link]
-
Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963. [Link]
-
Organic Syntheses. (2014). A General and Scalable Procedure for the Amide Coupling of Z-L-Phg-OH and H-Val-OMe•HCl via an Activated N-Hydroxysuccinimide Ester. Organic Syntheses, 91, 141-152. [Link]
-
University of Rochester. (2023). Experiment 3: Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Chemistry 208/210 Laboratory Manual. [Link]
-
Bandyopadhyay, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5652-5655. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. JOCPR, 4(1), 444-448. [Link]
-
PubChem. (2024). 2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers Media S.A.[Link]
-
Renata, H., et al. (2020). Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. Current Opinion in Biotechnology, 66, 1-9. [Link]
-
Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467. [Link]
-
Zhang, Y., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 23(11), 2829. [Link]
-
MDPI. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 14(1), 373-383. [Link]
-
SpectraBase. (2026). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. Wiley-VCH GmbH. [Link]
-
PubChem. (2024). (R)-2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
-
The Aquila Digital Community. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. University of Southern Mississippi. [Link]
-
Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of propanoic acid. docbrown.info. [Link]
-
Frontiers in Chemistry. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers Media S.A.[Link]
Sources
- 1. 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-BENZYL-3-HYDROXYPROPANOIC ACID | 123802-80-2 [m.chemicalbook.com]
- 3. (R)-2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 11805344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
